molecular formula C24H15BrClNO4 B15024109 7-Bromo-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15024109
M. Wt: 496.7 g/mol
InChI Key: PMMDIUNRDUIGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-BROMO-2-[(2-CHLOROPHENYL)METHYL]-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines bromine, chlorine, and hydroxyl functional groups within a chromeno-pyrrole framework

Properties

Molecular Formula

C24H15BrClNO4

Molecular Weight

496.7 g/mol

IUPAC Name

7-bromo-2-[(2-chlorophenyl)methyl]-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H15BrClNO4/c25-15-8-9-19-17(11-15)22(29)20-21(13-5-3-6-16(28)10-13)27(24(30)23(20)31-19)12-14-4-1-2-7-18(14)26/h1-11,21,28H,12H2

InChI Key

PMMDIUNRDUIGLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC(=CC=C5)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-2-[(2-CHLOROPHENYL)METHYL]-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed in industrial settings to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

7-BROMO-2-[(2-CHLOROPHENYL)METHYL]-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the halogens can produce the corresponding hydrogenated compounds.

Scientific Research Applications

7-BROMO-2-[(2-CHLOROPHENYL)METHYL]-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-BROMO-2-[(2-CHLOROPHENYL)METHYL]-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-CHLOROPHENYL)METHYL]-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Lacks the bromine atom, which may affect its reactivity and biological activity.

    7-BROMO-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Lacks the chlorophenylmethyl group, which may influence its chemical properties.

Uniqueness

The presence of both bromine and chlorine atoms, along with the hydroxyl group, gives 7-BROMO-2-[(2-CHLOROPHENYL)METHYL]-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE unique chemical and biological properties. These functional groups can participate in various reactions, making the compound versatile for different applications.

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